2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
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Overview
Description
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a boronic ester derivative featuring a cyclopropyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Boronic Ester Formation: The final step involves the formation of the boronic ester. This is typically achieved by reacting the oxazole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or acid.
Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Electrophiles: For substitution reactions on the oxazole ring.
Major Products
Biaryl Compounds: Formed in cross-coupling reactions.
Alcohols and Acids: Resulting from oxidation of the boronic ester group.
Substituted Oxazoles: From electrophilic substitution reactions.
Scientific Research Applications
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The cyclopropyl and oxazole groups provide stability and specificity to the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.
Cyclopropylboronic Acid: Similar in structure but lacks the oxazole ring.
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the oxazole ring but has similar boronic ester functionality.
Uniqueness
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is unique due to the presence of both the cyclopropyl group and the oxazole ring, which provide distinct reactivity and stability in various chemical reactions. This combination makes it a versatile compound in synthetic organic chemistry.
Properties
IUPAC Name |
2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-14-10(15-9)8-5-6-8/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPBHAYPDJQEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246819-62-3 |
Source
|
Record name | 2-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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